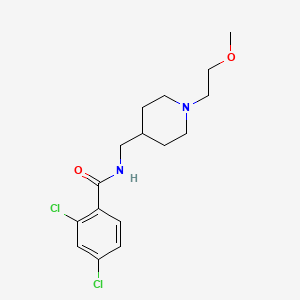

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)14-3-2-13(17)10-15(14)18/h2-3,10,12H,4-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAASOAEHYQKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with a suitable methoxyethyl halide.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoyl chloride with the piperidine intermediate in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the chlorine atoms or to modify the benzamide core.

Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dechlorinated benzamide derivatives.

Substitution: Benzamide derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Piperidine/Benzamide Core

Key structural variations among analogs include:

- Isopropyl (BG16142): Increases lipophilicity, possibly reducing solubility . Naphthylmethyl ( compound): Bulky aromatic group reduces binding affinity (IC50 = 110,000 nM for SLC6A11) . Dimethylamino cyclohexyl (AH-7921): Confers opioid activity but lower potency (0.8× morphine) .

- Benzamide halogenation :

Pharmacological Activity

*Inferred from structural similarity to [¹⁸F]CFPyPB, a glycine transporter ligand .

Physicochemical and Pharmacokinetic Properties

- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to isopropyl (BG16142) or naphthylmethyl substituents .

- Metabolic Stability : Fluorinated derivatives (e.g., 5a in ) exhibit enhanced resistance to oxidative metabolism, whereas halogenated benzamides (e.g., AH-7921) may face dehalogenation .

- CNS Penetration : The 2-methoxyethyl group’s moderate lipophilicity may facilitate blood-brain barrier crossing, critical for CNS targets like glycine transporters .

Therapeutic Implications

- Opioid Activity : Analogs like AH-7921 highlight the risk of off-target opioid effects, necessitating selectivity studies .

Biological Activity

2,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known by its CAS number 954077-18-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 345.3 g/mol. The compound features a dichlorobenzamide structure, which is significant for its interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 954077-18-0 |

| Molecular Formula | C₁₆H₂₂Cl₂N₂O₂ |

| Molecular Weight | 345.3 g/mol |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have shown that derivatives of benzamide can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and morphological changes indicative of programmed cell death .

Case Study:

A study evaluated the cytotoxic effects of related benzamide derivatives on the MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. The results demonstrated that certain derivatives were more potent than the positive control, cisplatin, particularly against the MDA-MB-231 cell line .

The anticancer activity of benzamide derivatives often involves:

- Induction of Apoptosis: Morphological changes and DNA fragmentation were observed in treated cells.

- Cell Cycle Arrest: Specific compounds were shown to increase sub-G1 phase populations in cell cycle analyses, indicating a halt in cell proliferation .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in cancer therapy. Its structural characteristics may facilitate interactions with target proteins involved in cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.